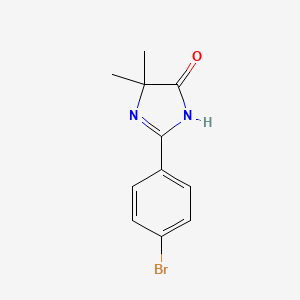

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a substituted dihydroimidazolone derivative characterized by a brominated aromatic ring at position 2 and two methyl groups at position 4 of the imidazolone core. This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-bromobenzaldehyde with acetone and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolone ring.

-

Step 1: Formation of Intermediate

Reagents: 4-bromobenzaldehyde, acetone, ammonium acetate

Conditions: Acidic medium, typically using hydrochloric acid

Reaction: [ \text{4-bromobenzaldehyde} + \text{acetone} + \text{ammonium acetate} \rightarrow \text{Intermediate} ]

-

Step 2: Cyclization

Conditions: Heating the reaction mixture

Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction can lead to the formation of reduced imidazolone derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the imidazolone ring.

Reduction: Reduced imidazolone derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research. Key areas of interest include:

1. Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. Studies have demonstrated that 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one shows inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Reference Drug (Amoxicillin) | Staphylococcus aureus | 16 µg/mL |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 15 µM |

| Reference Drug (Doxorubicin) | MCF7 (breast cancer) | 0.5 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that modifications to the phenyl groups significantly enhanced activity against resistant strains of bacteria. The results indicated that compounds similar to this compound could serve as lead candidates for developing new antibiotics.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers discovered that the compound induced apoptosis in MCF7 cells via the activation of caspases. This study highlighted the potential for developing imidazole-based therapeutics targeting breast cancer.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the imidazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Reactivity and Functionalization

- Steric Effects : The 4,4-dimethyl groups in the target compound hinder electrophilic substitution compared to less hindered analogs like 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole .

- Halogen Reactivity : Bromine in the target compound and iodophenyl in ’s derivative enable cross-coupling reactions (e.g., Suzuki-Miyaura), though the iodophenyl variant shows higher reactivity .

- Lithiation Challenges : Analogous to ’s findings, the target compound’s dimethyl groups may resist lithiation at low temperatures, limiting further functionalization .

Biological Activity

2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate imidazole precursors under controlled conditions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent among other therapeutic effects.

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, a study highlighted that certain imidazole derivatives showed inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 2.76 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |

| Human Renal Cancer (RXF 486) | 1.143 |

These results suggest that modifications to the imidazole structure can enhance its potency against specific cancer types .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes and pathways associated with cancer proliferation. For example, imidazole derivatives have been shown to inhibit histone deacetylases (HDACs) and other targets involved in tumor growth .

Case Studies

Several case studies have reported on the efficacy of imidazole derivatives in preclinical models:

- Study on Antitumor Activity : A study demonstrated that a related imidazole derivative exhibited significant antitumor activity in xenograft models, leading to tumor regression and improved survival rates .

- Neuroprotective Effects : Another investigation revealed the neuroprotective potential of imidazole derivatives against oxidative stress-induced neuronal damage, suggesting their applicability in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one, and how do reaction conditions influence yield and purity?

A base-promoted cyclization of amidines with ketones under transition-metal-free conditions is a robust method for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. For example, using ketones with electron-withdrawing substituents (e.g., bromophenyl groups) and amidines in the presence of K₂CO₃ or Cs₂CO₃ at 80–100°C yields spiro-fused imidazolones with high regioselectivity . Alternative approaches, such as microwave-assisted synthesis or solvent-free conditions, may reduce reaction times but require optimization to avoid side products like dimerized intermediates . Purity can be validated via HPLC (≥98%) and NMR spectroscopy to confirm regiochemistry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl proton signals at δ 7.3–7.5 ppm) and confirms the absence of tautomeric forms .

- X-ray crystallography : Resolves the 3D structure, including dihedral angles between the imidazolone core and the bromophenyl group. For example, C–Br bond lengths typically range from 1.89–1.92 Å, and intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice .

- FTIR : Confirms carbonyl stretching vibrations (C=O) at ~1700 cm⁻¹ and N–H bending modes near 1550 cm⁻¹ .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to quantify impurities (<2%) and assess degradation products .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor via TLC or LC-MS to detect hydrolytic or oxidative degradation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Molecular Electrostatic Potential (MESP) maps highlight nucleophilic regions near the carbonyl oxygen, guiding derivatization strategies (e.g., alkylation at the N1 position) . Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima (~280 nm), corroborated experimentally .

Q. How can researchers resolve contradictions in biological activity data for structurally similar imidazolones?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromophenyl vs. methoxyphenyl) on enzyme inhibition (e.g., hNAAA or hMGL) using in vitro assays .

- Meta-analysis : Evaluate published IC₅₀ values for analogs (e.g., 2-(4-chlorophenyl) derivatives) to identify trends in potency and selectivity .

- Crystallographic docking : Overlay ligand-receptor complexes (e.g., PDB: 1EBI) to assess steric clashes or hydrogen-bonding mismatches .

Q. What environmental impact assessment strategies are applicable to this compound?

- Biodegradation assays : Use OECD 301B guidelines to measure % mineralization via CO₂ evolution in activated sludge .

- Ecotoxicity profiling : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (72-h EC₅₀) to estimate environmental risk quotients (ERQs) .

Q. How can synthetic byproducts or isomers be identified and mitigated during scale-up?

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4,4-dimethyl-1H-imidazol-5-one |

InChI |

InChI=1S/C11H11BrN2O/c1-11(2)10(15)13-9(14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14,15) |

InChI Key |

QIAVXAXKZGJBHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=N1)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.